molecular formula C14H20IN B13968924 1-Benzyl-4-iodo-3,5-dimethylpiperidine

1-Benzyl-4-iodo-3,5-dimethylpiperidine

Cat. No.: B13968924
M. Wt: 329.22 g/mol
InChI Key: WROIZXAFFBWWMV-UHFFFAOYSA-N
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Description

1-Benzyl-4-iodo-3,5-dimethylpiperidine is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a benzyl group at the nitrogen atom, an iodine atom at the fourth position, and two methyl groups at the third and fifth positions of the piperidine ring. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-iodo-3,5-dimethylpiperidine can be synthesized through several synthetic routes. One common method involves the iodination of 1-Benzyl-3,5-dimethylpiperidine. This process typically uses iodine or an iodine-containing reagent under specific reaction conditions to introduce the iodine atom at the fourth position of the piperidine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-iodo-3,5-dimethylpiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Coupling Reactions: The benzyl group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide or potassium iodide in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

1-Benzyl-4-iodo-3,5-dimethylpiperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-iodo-3,5-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The benzyl group and iodine atom may play crucial roles in its binding affinity and activity. The compound may exert its effects through modulation of receptor activity, enzyme inhibition, or other biochemical pathways.

Comparison with Similar Compounds

    3,5-Dimethylpiperidine: A precursor to various piperidine derivatives.

    1-Benzyl-3,5-dimethylpiperidine: Similar structure but lacks the iodine atom at the fourth position.

    4-Iodo-3,5-dimethylpiperidine: Similar structure but lacks the benzyl group at the nitrogen atom.

Uniqueness: 1-Benzyl-4-iodo-3,5-dimethylpiperidine is unique due to the presence of both the benzyl group and the iodine atom, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H20IN

Molecular Weight

329.22 g/mol

IUPAC Name

1-benzyl-4-iodo-3,5-dimethylpiperidine

InChI

InChI=1S/C14H20IN/c1-11-8-16(9-12(2)14(11)15)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3

InChI Key

WROIZXAFFBWWMV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(C1I)C)CC2=CC=CC=C2

Origin of Product

United States

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